molecular formula C7H14ClN B2995641 2-Cyclobutylazetidine hydrochloride CAS No. 2138033-84-6

2-Cyclobutylazetidine hydrochloride

Cat. No.: B2995641
CAS No.: 2138033-84-6
M. Wt: 147.65
InChI Key: HRUJPNBMJIHMLV-UHFFFAOYSA-N
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Description

2-Cyclobutylazetidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C7H14ClN. It is a derivative of azetidine, a four-membered ring structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylazetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . These reactions are often carried out under mild conditions using catalysts such as copper or nickel.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave irradiation and electrocatalysis has been explored to enhance reaction efficiency and yield . These methods allow for the preparation of azetidines bearing various functional groups, making them suitable for further functionalization and application.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylazetidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can produce a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 2-Cyclobutylazetidine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring structure imparts significant ring strain, which can be exploited in various chemical reactions and biological interactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-cyclobutylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-5-8-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUJPNBMJIHMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138033-84-6
Record name 2-cyclobutylazetidine hydrochloride
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